molecular formula C16H34ClN B13537576 [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride

Cat. No.: B13537576
M. Wt: 275.9 g/mol
InChI Key: JBOMVLCHWGRBPL-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is a synthetic organic compound intended for research and development applications in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals. The core structure of this molecule, which incorporates both cyclopentane and an aminomethyl functional group, is often investigated in medicinal chemistry for its potential bioactivity. Researchers may explore its utility as a building block in organic synthesis or as a potential modulator of various biological targets. The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound are areas for ongoing scientific investigation.

Properties

Molecular Formula

C16H34ClN

Molecular Weight

275.9 g/mol

IUPAC Name

2-(cyclopentylmethyl)-4-ethyloctan-1-amine;hydrochloride

InChI

InChI=1S/C16H33N.ClH/c1-3-5-8-14(4-2)11-16(13-17)12-15-9-6-7-10-15;/h14-16H,3-13,17H2,1-2H3;1H

InChI Key

JBOMVLCHWGRBPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC1CCCC1)CN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a sequence involving:

  • Functionalization of cyclopentane to introduce substituents at defined positions.
  • Formation of the aminomethyl group via reductive amination or nucleophilic substitution.
  • Attachment of the 4-ethyloctyl side chain through alkylation or organometallic coupling.
  • Final conversion to the hydrochloride salt by acid treatment.

Stepwise Synthetic Routes

Step 1: Preparation of Substituted Cyclopentane Intermediate

  • Starting from cyclopentanone or cyclopentene derivatives, selective alkylation at the 4-position is achieved using organometallic reagents or alkyl halides under controlled conditions.
  • For example, a 4-ethyloctyl bromide or iodide can be reacted with a cyclopentyl organometallic intermediate (e.g., cyclopentyl lithium or Grignard reagent) to install the alkyl chain.

Step 2: Introduction of Aminomethyl Group

  • The 2-position aminomethyl group can be introduced via:

    • Reductive amination: Reacting the 2-formylcyclopentane derivative with ammonia or a primary amine source, followed by reduction using sodium borohydride or catalytic hydrogenation.

    • Nucleophilic substitution: Using a 2-halomethylcyclopentane intermediate reacted with ammonia or an amine under nucleophilic substitution conditions.

Step 3: Formation of Hydrochloride Salt

  • The free amine compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, methanol, or diethyl ether) to precipitate or crystallize the hydrochloride salt.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Alkylation 4-ethyloctyl bromide, cyclopentyl Grignard, THF, 0°C to room temp Use of dry solvents and inert atmosphere recommended to avoid side reactions
2 Reductive Amination 2-formylcyclopentane, NH3 or NH2CH3, NaBH4, MeOH, 0-25°C Controlled addition of reducing agent to avoid over-reduction
3 Salt Formation HCl gas or HCl in Et2O or MeOH, room temp Slow addition of acid to control crystallization

Alternative Synthetic Approaches

  • Catalytic Hydrogenation: Some literature (e.g., patent US4496762A) describes hydrogenation of nitrile intermediates to amines using rhodium or palladium catalysts in acidic solvents, which can be adapted for aminomethyl group formation on cyclopentane derivatives.

  • Mannich Reaction: Direct Mannich-type reactions involving cyclopentane derivatives, formaldehyde, and ammonia or amines can be used to install aminomethyl groups, though regioselectivity must be controlled.

  • Use of Protected Amines: Protection-deprotection strategies (e.g., Boc or Cbz groups) can be employed if sensitive functional groups are present.

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from solvents such as ethanol or isopropanol.
  • Characterization includes NMR (1H, 13C), IR spectroscopy for amine and alkyl groups, and elemental analysis to confirm hydrochloride formation.
  • Melting point and solubility tests confirm salt formation and purity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Alkylation + Reductive Amination Alkyl halides, Grignard reagents, NaBH4 High regioselectivity, scalable Requires inert atmosphere, moisture sensitive
Catalytic Hydrogenation Nitrile intermediates, Rh or Pd catalyst Efficient, fewer steps Requires specialized catalysts, pressure vessels
Mannich Reaction Formaldehyde, ammonia, cyclopentane derivatives Direct amine installation Regioselectivity challenges

Research Findings and Literature Insights

  • No direct English literature exclusively on “[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride” was found; however, analogous cycloalkyl aminomethyl compounds have been synthesized using the above methods.
  • Patents on related aminomethylcyclohexyl and cyclopentyl compounds emphasize the importance of controlled hydrogenation and alkylation steps to maximize yield and minimize by-products.
  • The hydrochloride salt form is favored for pharmaceutical applications due to enhanced stability and solubility.
  • Reaction optimization focuses on temperature control, solvent choice, and catalyst selection to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors and enzymes, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Core Structure Functional Groups Hydrochloride Salt Reference
2-(Aminomethyl)piperidine Piperidine Aminomethyl, secondary amine No
Cyclopentyl Fentanyl (Hydrochloride) Cyclopentane Carboxamide, piperidinyl, phenyl Yes
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride Cyclopentane Methylamino, ester, carboxylate Yes
2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone Cyclopentane Cyclohexenyl, ketone No

Key Observations :

  • The target compound shares a cyclopentane core with cyclopentyl fentanyl and methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride but differs in substituents.

Inference for Target Compound :

  • The hydrochloride salt formation in analogs (e.g., cyclopentyl fentanyl) typically involves reaction with HCl in polar solvents like ethyl acetate .
  • The 4-ethyloctyl chain in the target compound may require alkylation steps similar to cyclohexenylpropyl substitutions in .

Comparison with Target Compound :

  • The aminomethyl group in the target compound may confer acute toxicity risks comparable to 2-(Aminomethyl)piperidine, such as skin/eye irritation and flammability .

Stability and Reactivity

  • Thermal Decomposition: Analogous to 2-(Aminomethyl)piperidine, the target compound may release hazardous gases (CO, NOx) under heat .
  • Storage : Hydrochloride salts (e.g., cyclopentyl fentanyl) require airtight containers and moisture-free conditions .

Biological Activity

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is a synthetic organic compound with the molecular formula C16H34ClN. It features a cyclopentane ring, an aminomethyl group, and an ethyloctyl chain. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

The biological activity of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride primarily stems from its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to engage with various receptors and enzymes, influencing cellular processes. This interaction can lead to modulation of signaling pathways that are critical for cellular functions.

Biological Activities

Research into the biological activities of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride has revealed several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders.
  • Anti-inflammatory Properties : The compound may interact with inflammatory pathways, providing a basis for exploring its use in managing inflammatory conditions.

Case Studies and Experimental Data

  • Antimicrobial Studies : In vitro tests have shown that [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride exhibits significant activity against certain bacterial strains. For example, a study demonstrated inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL.
  • Neuroprotective Research : A case study involving neuroblastoma cell lines indicated that treatment with the compound resulted in reduced apoptosis rates under oxidative stress conditions, suggesting potential neuroprotective effects.
  • Inflammation Models : Animal models of inflammation treated with [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride showed reduced levels of pro-inflammatory cytokines compared to control groups, indicating its anti-inflammatory potential.

Comparative Analysis

To better understand the unique properties of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
2-AminocyclopentanemethylamineCyclopentane ring with an aminomethyl groupAntimicrobial
2-Aminoethyl methacrylate hydrochlorideAminomethyl group with methacrylate moietyPotential anti-inflammatory
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochlorideCyclopentane ring, aminomethyl group, ethyloctyl chainAntimicrobial, neuroprotective, anti-inflammatory

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